(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound belonging to the class of thiazolidinediones. This compound is characterized by its unique structure, which includes a thiazolidine ring substituted with a butyl group and a methoxyphenylmethylidene group. Thiazolidinediones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-methoxybenzaldehyde with 3-butyl-1,3-thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration, washed, and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol, methanol, or tetrahydrofuran under controlled temperatures.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in solvents like acetone or dichloromethane.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of substituted thiazolidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes, cancer, and inflammatory conditions due to its biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. The activation of PPARs by this compound can lead to improved insulin sensitivity and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one
- (5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-sulfanylidene-3-(2,4,6-trimethylphenyl)-1,3-diazinane-4,6-dione
Uniqueness
(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group and the methoxyphenylmethylidene moiety contributes to its unique reactivity and potential therapeutic applications compared to other thiazolidinedione derivatives.
Properties
IUPAC Name |
(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-3-4-9-16-14(17)13(20-15(16)18)10-11-5-7-12(19-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3/b13-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBFXWZENMVJGH-JLHYYAGUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C\C2=CC=C(C=C2)OC)/SC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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